molecular formula C7H14N2 B13412163 Diisopropylcyanamide-D7

Diisopropylcyanamide-D7

Cat. No.: B13412163
M. Wt: 140.29 g/mol
InChI Key: DGCUISYKMONQDH-MFVRGKIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropylcyanamide-D7 can be synthesized through the reaction of disodium cyanamide with isopropyl halides under controlled conditions . The reaction typically involves the use of solvents such as tetrahydrofuran (THF) and requires a catalyst to facilitate the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid contamination .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified using techniques like distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diisopropylcyanamide-D7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, reduction may yield amines, and substitution may yield various alkylated derivatives .

Mechanism of Action

The mechanism of action of Diisopropylcyanamide-D7 involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace and study biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropylcyanamide-D7 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The deuterium atoms provide distinct advantages in tracing and studying chemical and biological processes, offering insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C7H14N2

Molecular Weight

140.29 g/mol

IUPAC Name

bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)cyanamide

InChI

InChI=1S/C7H14N2/c1-6(2)9(5-8)7(3)4/h6-7H,1-4H3/i1D3,2D3,3D3,4D3,6D,7D

InChI Key

DGCUISYKMONQDH-MFVRGKIVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C#N)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)N(C#N)C(C)C

Origin of Product

United States

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